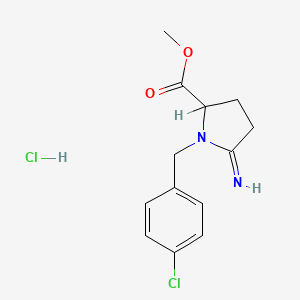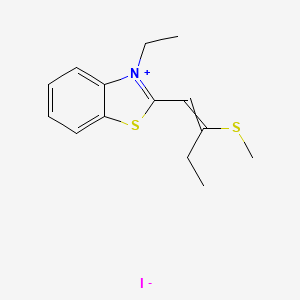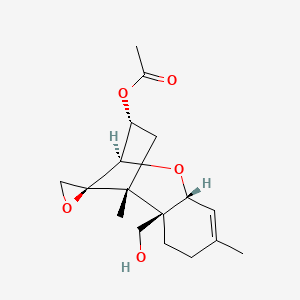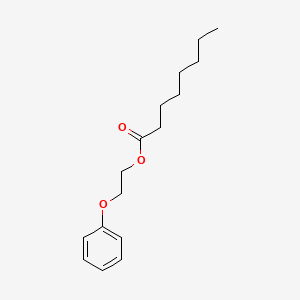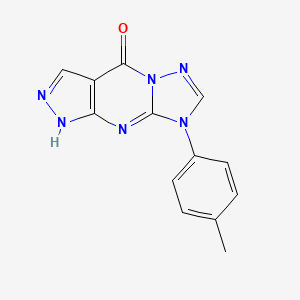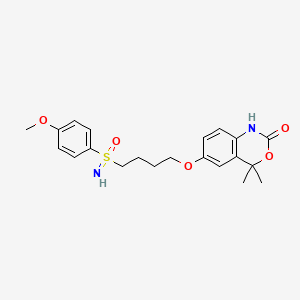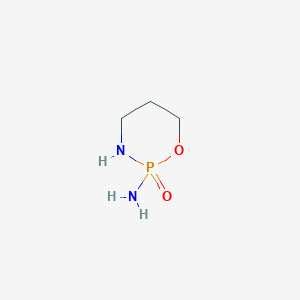![molecular formula C16H22N2O4 B12750070 3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate CAS No. 679837-89-9](/img/structure/B12750070.png)
3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the code “Q4D2YJ4WH7” is a synthetic chemical with a unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Q4D2YJ4WH7” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The exact synthetic route may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of “Q4D2YJ4WH7” often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
“Q4D2YJ4WH7” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “Q4D2YJ4WH7” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of “Q4D2YJ4WH7” depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that are useful in further chemical synthesis or applications.
Scientific Research Applications
“Q4D2YJ4WH7” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “Q4D2YJ4WH7” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
CAS No. |
679837-89-9 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
[3-(nitromethyl)phenyl] 2-[1-(aminomethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C16H22N2O4/c17-12-16(7-2-1-3-8-16)10-15(19)22-14-6-4-5-13(9-14)11-18(20)21/h4-6,9H,1-3,7-8,10-12,17H2 |
InChI Key |
BKKQAFYHGAYCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)OC2=CC=CC(=C2)C[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


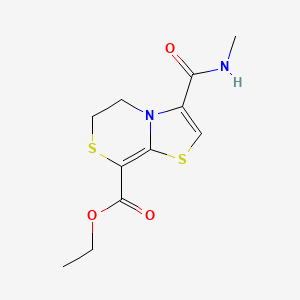
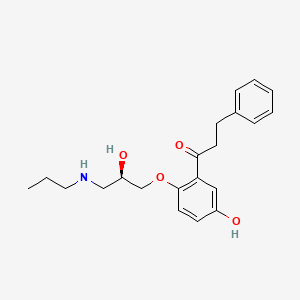
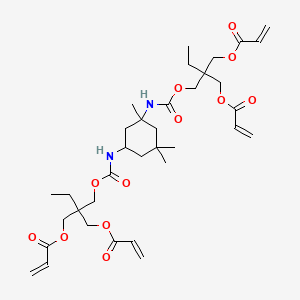


![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
